molecular formula C9H7BrN2 B1275339 2-(Bromomethyl)quinoxaline CAS No. 54804-43-2

2-(Bromomethyl)quinoxaline

货号: B1275339
CAS 编号: 54804-43-2
分子量: 223.07 g/mol
InChI 键: DBRMJCLTIHPLCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Bromomethyl)quinoxaline is a heterocyclic compound that features a quinoxaline ring with a bromomethyl group attached at the second position. Quinoxalines are known for their broad spectrum of biological activities and applications in material science . The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 2-methylquinoxaline using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

化学反应分析

Types of Reactions: 2-(Bromomethyl)quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of azidoquinoxalines, thiocyanatoquinoxalines, and methoxyquinoxalines.

    Oxidation: Formation of quinoxaline-2-carboxylic acid.

    Reduction: Formation of dihydroquinoxaline derivatives.

科学研究应用

Antimicrobial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which results in DNA damage and cell death.

Key Findings:

  • Activity Spectrum: Effective against resistant strains of bacteria.
  • Mechanism: Induction of oxidative stress through ROS generation.

Anticancer Properties

2-(Bromomethyl)quinoxaline has been investigated for its anticancer potential, particularly against solid tumors. Studies have demonstrated selective cytotoxicity under hypoxic conditions, making it a candidate for targeting tumor growth.

Key Findings:

  • Cell Lines: Significant activity against various cancer cell lines.
  • Mechanism: Involvement in apoptosis induction and cell cycle arrest .

Antitubercular Activity

Recent studies highlight the compound's effectiveness against Mycobacterium tuberculosis, particularly in inhibiting the growth of drug-resistant strains.

Key Findings:

  • Low Cytotoxicity: Exhibits low toxicity towards non-tumor cells while effectively inhibiting bacterial growth .

Antiparasitic Activity

The compound has been explored for its efficacy against parasitic infections such as malaria and leishmaniasis. Its ability to interact with various enzymes enhances its therapeutic potential across multiple disease states.

Key Findings:

  • Target Diseases: Effective against protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis .

Case Studies

Several studies document the efficacy of this compound and its derivatives:

Antimicrobial Studies

A review analyzed numerous studies focusing on the antimicrobial properties of quinoxaline derivatives, emphasizing their structure–activity relationships (SAR) that guide future drug design .

Cancer Research

In vitro studies demonstrated that specific derivatives exhibited significant anticancer activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Parasitology Research

Research has shown that certain quinoxaline derivatives possess activity against protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis, indicating their potential as novel antiparasitic agents .

Data Tables

Biological Activity Target Organisms Mechanism of Action Reference
AntibacterialGram-positive & Gram-negative bacteriaROS generation leading to oxidative stress
AnticancerVarious cancer cell linesInduction of apoptosis
AntitubercularMycobacterium tuberculosisInhibition of bacterial growth
AntiparasiticProtozoan parasites (e.g., Leishmania)Enzyme interaction

作用机制

The mechanism of action of 2-(Bromomethyl)quinoxaline involves its interaction with biological targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The quinoxaline ring can also interact with DNA and RNA, potentially disrupting cellular processes .

相似化合物的比较

Uniqueness: this compound is unique due to its specific reactivity conferred by the bromomethyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other quinoxaline derivatives .

生物活性

2-(Bromomethyl)quinoxaline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biochemical properties, antimicrobial effects, anticancer potential, and mechanisms of action, supported by relevant case studies and research findings.

This compound (CAS No. 54804-43-2) is characterized by its bromomethyl group attached to a quinoxaline ring, which is known for its pharmacological significance. The compound's structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Synthesis and Evaluation : A study synthesized 12 derivatives of 2,3-bis(bromomethyl)quinoxaline, evaluating their antibacterial activities. Notably, derivative 1g with a trifluoromethyl group showed the highest activity against Gram-positive bacteria, while derivative 1c displayed a broad antifungal spectrum .
  • Minimal Inhibitory Concentrations (MIC) : The MIC values for selected derivatives against various bacterial strains were reported, indicating potent antibacterial activity. For instance, compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values ranging from 0.25 to 1 mg/L .
CompoundTarget BacteriaMIC (mg/L)
1gGram-positive<0.5
1cFungi<1
25MRSA0.5
31VRE0.25

Anticancer Activity

The anticancer potential of this compound has also been explored extensively.

Research Findings

  • In Vitro Studies : Compounds derived from quinoxaline exhibited promising anti-proliferative activity against various cancer cell lines, including neuroblastoma cells (SK-N-SH and IMR-32). The presence of specific substituents was crucial for enhancing cytotoxicity .
  • IC50 Values : The IC50 values for these compounds were determined, showcasing their effectiveness in inhibiting cell proliferation. For example, certain derivatives showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Derivative ASK-N-SH15
Derivative BIMR-3220
DoxorubicinSK-N-SH10

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can interact with enzymes involved in metabolic pathways, potentially inhibiting their function and altering cellular metabolism.
  • Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular responses .
  • Biofilm Disruption : Certain derivatives have shown effectiveness in preventing biofilm formation by pathogenic bacteria, which is critical in treating chronic infections .

属性

IUPAC Name

2-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMJCLTIHPLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415328
Record name 2-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54804-43-2
Record name 2-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-methylquinoxaline (1 g, 6.9 mmol) was dissolved in CCl4 (15 mL), and then 1-bromopyrrolidine-2,5-dione (1.8 g, 10.4 mmol) and benzoyl benzenecarboperoxoate (1.0 g, 4.2 mmol) were added. The mixture was stirred overnight at reflux. The solids were removed by filtration. The filtrate was washed with brine and dried over sodium sulfate. After evaporation of the solvent, the residue was dissolved in DCM and purified on silica gel using 40% hexane/AcOEt to afford 2-(bromomethyl)quinoxaline (714 mg, 46% yield); 1H NMR (400 MHz, DMSO-d6): δ 4.94 (s, 2H), 7.84-7.90 (m, 2H), 8.04-8.11 (m, 2H), 9.09 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of 2-methylquinoxaline (20.0 g, 155 mmol) and benzoyl peroxide (3 g, 12 mmol) in carbon tetrachloride (800 mL) was added 1,3-dibromo-5,5-dimethyl hydantoin (22 g, 77 mmol). The resulting mixture was irradiated with a spotlight (200 watt) for 1.5 hours. The mixture was cooled, filtered, and concentrated to afford crude product which was purified by HPLC (4:1 hexane/EtOAc) to yield 14.0 g (40%) of monobromomethyl product as a grey solid: 1H NMR (CDCl3): δ9.00 (s, 1H, ArH), 8.10 (m, 2H, ArH), 7.80 (m, 2H, ArH), 4.72 (s, 2H, BrCH2 --Ar); and 15.0 g (35%) of dibromomethyl product as a white solid: 1H NMR (CDCl3): δ9.39 (s, 1H, ArH), 8.15 (m, 2H, ArH), 7.90 (m, 2H, ArH), 6.76 (s, 1H, Br2CH--Ar).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)quinoxaline
Reactant of Route 3
2-(Bromomethyl)quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)quinoxaline
Reactant of Route 5
2-(Bromomethyl)quinoxaline
Reactant of Route 6
2-(Bromomethyl)quinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。